2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid
Overview
Description
2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is a useful research compound. Its molecular formula is C12H8F6O6 and its molecular weight is 362.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound can interact with proteins and ligands .
Mode of Action
It’s known that the compound interacts with its targets, possibly leading to changes in their function .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
It has been suggested that the compound may have anti-cancer and anti-diabetic properties .
Action Environment
The compound’s distinct molecular structure and chemical characteristics make it a valuable asset in the development of advanced materials with tailored properties, suggesting that it may exhibit enhanced resistance to environmental factors such as heat, uv radiation, or chemical exposure .
Biological Activity
2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is an organic compound that has gained attention in scientific research for its potential biological activities. This compound is characterized by its unique trifluoroethoxy groups, which may impart distinct biochemical properties. This article reviews the biological activity of this compound, focusing on its anticancer and anti-diabetic properties based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHFO
- CAS Number: 1268628-19-8
This compound features two trifluoroethoxy substituents attached to a terephthalic acid backbone, which enhances its solubility and reactivity.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:
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Cell Viability Assays: In vitro experiments using MTT assays have shown that certain derivatives can induce cell death in cancer cell lines. The half-maximal inhibitory concentration (IC) values for some derivatives were reported as follows:
Compound IC (µM) % Cell Death Compound A 10.14 51.58% Compound B 8.14 50.12% Compound C 10.48 53.65%
These results indicate that the presence of the trifluoroethoxy group enhances cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis and DNA damage .
- Apoptosis Induction: The TUNEL assay results indicated significant DNA fragmentation in treated cancer cells, confirming the induction of apoptosis. This suggests that the compound may act through pathways that promote programmed cell death .
Anti-Diabetic Activity
In addition to its anticancer properties, research has also explored the anti-diabetic potential of this compound:
- Drosophila Model Studies: In vivo studies using genetically modified Drosophila melanogaster demonstrated that certain derivatives significantly reduced glucose levels in diabetic models. The compounds exhibited better anti-diabetic activity compared to other synthesized compounds .
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The trifluoroethoxy groups may influence the binding affinity of the compound to various enzymes involved in metabolic pathways.
- Receptor Modulation: The compound could potentially modulate receptor activity related to cell proliferation and apoptosis.
- Oxidative Stress Induction: The presence of fluorinated groups may enhance oxidative stress within cells, leading to increased apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- A study conducted on a series of synthesized derivatives demonstrated their potential as effective drug candidates for treating cancer and diabetes .
- Another investigation focused on the structure-activity relationship (SAR) revealed that modifications to the trifluoroethoxy substituents significantly affected biological outcomes.
Properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O6/c13-11(14,15)3-23-7-1-5(9(19)20)8(2-6(7)10(21)22)24-4-12(16,17)18/h1-2H,3-4H2,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDNTHMZRUYPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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